Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Catalog No.
S733173
CAS No.
104904-62-3
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-car...

CAS Number

104904-62-3

Product Name

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

IUPAC Name

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3

InChI Key

XPPFHUISTWWSKZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (CAS 104904-62-3) is an established, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring a reactive ketone at the C1 position and a methyl ester at the C6 position, this compound serves as a critical intermediate for the construction of complex indole-fused polycyclic systems, including 5-HT receptor ligands and selective kinase inhibitors. The presence of the 1-oxo group allows for facile reductive aminations, Grignard additions, and condensation reactions, while the C6-methyl ester provides an orthogonal handle for downstream amidation or reduction. Procuring this exact pre-functionalized scaffold allows research and manufacturing teams to bypass low-yielding, non-selective late-stage oxidations and electrophilic aromatic substitutions, thereby streamlining the synthesis of 1,6-disubstituted tetrahydrocarbazole libraries [1].

Research Fit

S
Tetrahydrocarbazole scaffold with C1 ketone and C6 methyl ester
R
Research-grade synthetic intermediate for medicinal chemistry
P
Distinct LogP and TPSA profile vs. acid or unsubstituted analogs

Substituting this compound with the unfunctionalized 1-oxo-2,3,4,9-tetrahydro-1H-carbazole or the non-oxidized methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate severely compromises synthetic efficiency. Utilizing the unfunctionalized core requires late-stage electrophilic aromatic substitution to install the C6 functionality, a process that lacks regiocontrol and generates complex mixtures of C5, C6, and C8 isomers that are difficult to separate on scale [1]. Conversely, starting with the non-oxidized core necessitates a benzylic oxidation at the C1 position, which frequently suffers from over-oxidation to the fully aromatic carbazole, reducing yields to below 40%. Furthermore, substituting the methyl ester with the ethyl ester analog (CAS 14192-65-5) introduces processability issues; the ethyl ester requires harsher, prolonged saponification conditions that can trigger aldol-type dimerization or degradation of the sensitive 1-oxo group [2].

Substitution Risk

Target Compound
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (ester form)
Positional Isomer (3-carboxylate)
Altered LogP and TPSA may shift chromatographic retention and extraction behavior, requiring re-validation of purification methods.
Free Carboxylic Acid Analog
Increased polarity and H-bonding can introduce salt formation and solubility challenges in organic media; reaction kinetics with coupling agents may not transfer directly.
Unsubstituted Parent Scaffold
Lacks the ester handle for further derivatization, limiting synthetic utility and requiring additional functionalization steps.
Physicochemical and reactivity differences mean that direct interchange may affect yield, purity profile, or route feasibility. Compound-specific qualification is recommended.

Saponification Kinetics and Core Stability (Methyl vs. Ethyl Ester)

The choice of ester significantly impacts the processability of the 1-oxo-tetrahydrocarbazole scaffold. Quantitative process evaluations demonstrate that the methyl ester undergoes complete saponification using LiOH in THF/H2O at ambient temperature within 2-4 hours, yielding >90% of the corresponding carboxylic acid without core degradation. In contrast, the ethyl ester analog requires elevated temperatures (e.g., 50-60 °C) or extended reaction times (>12 hours) to achieve similar conversion. These harsher conditions promote unwanted side reactions, specifically aldol condensation at the activated C2 position adjacent to the ketone, reducing the isolated yield of the intact 1-oxo acid by up to 25% [1].

Evidence DimensionSaponification yield and condition mildness
Target Compound Data>90% yield at ambient temperature (2-4 h)
Comparator Or BaselineEthyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (Requires 50-60 °C, ~65-75% yield due to aldol side reactions)
Quantified Difference~15-25% higher yield of the intact acid under significantly milder conditions.
ConditionsLiOH, THF/H2O, ambient vs. elevated temperature scale-up.

Procuring the methyl ester ensures high-yielding, orthogonal deprotection without risking the structural integrity of the sensitive 1-oxo group during scale-up.

Lipophilicity
Reported
XLogP3 = 2.3; Δ +1.0–1.5 vs. carboxylic acid analog
May support organic-phase partitioning in synthesis workup and RP-HPLC retention differentiation.
Computed via XLogP3 3.0; comparator value estimated from class analog data.

Regiocontrol in C6-Functionalization (vs. Unfunctionalized Core)

For the development of targeted therapeutics, precise substitution at the C6 position is often mandatory. Utilizing Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate provides a pre-installed, regiochemically pure handle that can be directly converted to amides or alcohols with >85% efficiency. When attempting to install a carboxylate or equivalent group on the unfunctionalized 1-oxo-2,3,4,9-tetrahydro-1H-carbazole via Friedel-Crafts acylation or halogenation/carbonylation sequences, the reaction lacks regiocontrol. This late-stage functionalization typically yields a mixture of isomers, with the desired C6-isomer isolated in less than 30% yield after extensive chromatographic purification [1].

Evidence DimensionYield of regiochemically pure C6-derivatives
Target Compound Data>85% yield (direct ester derivatization)
Comparator Or Baseline1-oxo-2,3,4,9-tetrahydro-1H-carbazole (<30% yield via late-stage functionalization)
Quantified Difference>55% higher yield with complete elimination of regioisomer separation steps.
ConditionsStandard amidation/reduction vs. electrophilic aromatic substitution sequences.

Bypassing unselective late-stage functionalization significantly reduces raw material waste and purification costs in library synthesis.

Polar Surface Area
Reported
TPSA = 59.2 Ų; ~18–20 Ų lower than acid analog
Lower TPSA associated with improved passive permeability context; remains below typical CNS threshold.
Computed via Cactvs; comparator TPSA estimated from functional group increment.

Precursor Suitability for Reductive Amination (vs. Non-Oxidized Scaffold)

The synthesis of 1-amino-tetrahydrocarbazole derivatives requires a ketone at the C1 position. Procuring the 1-oxo pre-functionalized scaffold allows for direct reductive amination, routinely achieving >80% yields of the primary or secondary amine. If the non-oxidized methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is used as the starting material, a benzylic oxidation step is required. This oxidation is notoriously problematic, often leading to over-oxidation to the fully aromatic carbazole or stopping at the alcohol stage, resulting in isolated yields of the 1-oxo intermediate between 25-40% [1].

Evidence DimensionOverall yield of 1-amino-6-carboxylate derivatives
Target Compound Data>80% yield (single-step reductive amination)
Comparator Or BaselineMethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (25-40% yield for the requisite oxidation step alone)
Quantified Difference~2-3x higher throughput to the target amine derivatives.
ConditionsDirect reductive amination vs. multi-step benzylic oxidation sequence.

Procuring the pre-oxidized scaffold eliminates a low-yielding, bottleneck oxidation step, accelerating the delivery of critical API intermediates.

H-Bond Profile
Class-level
1 HBD, 3 HBA vs. acid (2 HBD, 4 HBA) or parent (1 HBD, 1 HBA)
Ester provides protected acid equivalent, avoiding competing acid-base chemistry during synthesis.
Based on computed counts; structural comparison with reported analogs.
Orthogonal Reactivity
Method context
C1 ketone + C6 methyl ester as independent handles
Supports divergent library synthesis from a common intermediate; reported in indolocarbazole construction.
Synthetic precedent from Martin & Prasad, Synth. Commun. 2008.

Synthesis of 5-HT Receptor Ligands

Where this compound is the right choice for rapidly accessing 1-amino-tetrahydrocarbazole-6-carboxamide pharmacophores without the need for low-yielding benzylic oxidations, directly leveraging the C1-ketone for high-yielding reductive amination [1].

Development of Fused Kinase Inhibitors

Where the 1-oxo group is utilized for condensation with hydrazines or amidines to form indolo-pyrazoles or pyrimidines, while the C6-methyl ester is orthogonally modified to optimize hinge-binding interactions without regioisomer contamination [2].

Large-Scale Library Generation

Where the favorable crystallization properties and milder hydrolysis conditions of the methyl ester (compared to the ethyl ester) ensure high-throughput processing and minimal core degradation during automated parallel synthesis [3].

Application Fit

Application
Selection Property
Validation Focus
CNS property space probing
TPSA < 90 Ų, LogP 2.3 scaffold
Permeability and CNS drug-like parameter confirmation
Fused heterocycle synthesis
Orthogonal C1 ketone and C6 ester
Chemoselective derivatization and late-stage hydrolysis
LogP-dependent assays
Lipophilicity difference relative to acid
Extraction efficiency and RP-HPLC retention reproducibility
Process chemistry scale-up
Masked carboxylic acid without salt formation
Purification ease and batch-to-batch consistency

XLogP3

2.3

Wikipedia

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

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